Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride
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Overview
Description
Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is a chemical compound with the molecular formula C8H8N2O·HCl. It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride typically involves the reaction of pyrazolo[1,5-a]pyridine with formaldehyde and hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature or slightly elevated temperatures.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent production.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry
In chemistry, Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar heterocyclic compounds in biological systems .
Medicine
It is used in the synthesis of drugs that target specific enzymes or receptors in the body .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in these interactions are often complex and depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A similar compound with a fused-ring structure that exhibits different chemical and physical properties.
5-Amino-pyrazoles: These compounds are used in organic and medicinal synthesis and have similar applications in the pharmaceutical industry.
Uniqueness
Pyrazolo[1,5-a]pyridin-5-ylmethanol hydrochloride is unique due to its specific structure and the presence of both nitrogen and oxygen atoms in the heterocyclic ring. This unique structure allows it to interact with a wide range of molecular targets and makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-5-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-2-4-10-8(5-7)1-3-9-10;/h1-5,11H,6H2;1H |
InChI Key |
AYHJIHOHKJLUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1CO.Cl |
Origin of Product |
United States |
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